- A recyclable triethylammonium ion-tagged diphenylphosphine palladium complex for the Suzuki-Miyaura reaction in ionic liquids, Green Chemistry, 2009, 11(4), 574-579

Cas no 93457-69-3 (1-Butyl-1-methylpyrrolidinium bromide)

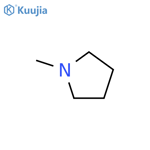

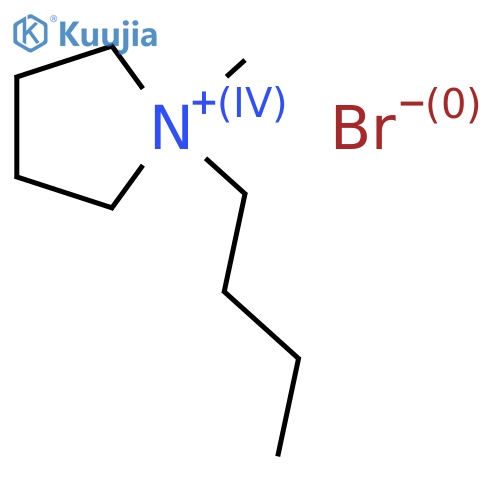

93457-69-3 structure

商品名:1-Butyl-1-methylpyrrolidinium bromide

1-Butyl-1-methylpyrrolidinium bromide 化学的及び物理的性質

名前と識別子

-

- 1-Butyl-1-methylpyrrolidinium bromide

- N-butyl-N-MethylpyrrolidiniuM broMide

- 1-butyl-1-methylpyrrolidin-1-ium,bromide

- Pyrrolidinium, 1-butyl-1-methyl-, bromide

- N-Methyl-N-butylpyrrolidinium bromide

- 1-Butyl-1-methylpyrrolidinium bromide (7CI)

- Pyrrolidinium, 1-butyl-1-methyl-, bromide (9CI)

- 1-Ethyl-2,3-dimethylimidazolium bromide

- AKOS015833015

- DTXCID1029334

- 1-butyl-1-methylpyrrolidiniumbromid

- N-butyl,methylpyrrolidinium bromide

- C9H20BrN

- D70797

- UNII-F2F21K33C1

- SY067065

- 1-butyl-1-methylpyrrolidin-1-ium;bromide

- 1-BUTYL-1-METHYLPYRROLIDINIUM BROMIDE P1,4Br

- CHEMBL3185280

- NCGC00260250-01

- Q27894191

- CAS-93457-69-3

- Tox21_202702

- AS-63088

- MFCD07784439

- CS-W014241

- 93457-69-3

- 1-BUTYL-1-METHYLPYRROLIDIN-1-IUM BROMIDE

- Pyrrolidinium, 1-butyl-1-methyl-, bromide (1:1)

- DB-363490

- DTXSID4049375

- N-butyl-N-methylpyrrolidiniumbromide

- B3427

- 1-Butyl-1-methylpyrrolidinium bromide, >=99.0%

- F2F21K33C1

- SCHEMBL1534056

-

- MDL: MFCD07784439

- インチ: 1S/C9H20N.BrH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1

- InChIKey: LCZRPQGSMFXSTC-UHFFFAOYSA-M

- ほほえんだ: [Br-].CCCC[N+]1(CCCC1)C

計算された属性

- せいみつぶんしりょう: 221.07800

- どういたいしつりょう: 221.07791g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 92.9

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- ゆうかいてん: 490 ºC

- PSA: 0.00000

- LogP: -1.01030

1-Butyl-1-methylpyrrolidinium bromide セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302,H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: 36/37

-

危険物標識:

- リスク用語:R22

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

1-Butyl-1-methylpyrrolidinium bromide 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Butyl-1-methylpyrrolidinium bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046975-100g |

1-Butyl-1-methylpyrrolidinium Bromide |

93457-69-3 | 97% | 100g |

¥473.00 | 2024-04-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-222681A-50g |

1-Butyl-1-methylpyrrolidinium bromide, |

93457-69-3 | 50g |

¥1369.00 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803504-25g |

1-Butyl-1-methylpyrrolidinium bromide |

93457-69-3 | 99.0% | 25g |

¥251.00 | 2022-09-29 | |

| TRC | B810883-100mg |

1-Butyl-1-methylpyrrolidinium Bromide |

93457-69-3 | 100mg |

$ 65.00 | 2022-06-06 | ||

| TRC | B810883-500mg |

1-Butyl-1-methylpyrrolidinium Bromide |

93457-69-3 | 500mg |

$ 80.00 | 2022-06-06 | ||

| Ambeed | A774289-100g |

N-Butyl-N-methylpyrrolidinium bromide |

93457-69-3 | 97% | 100g |

$47.0 | 2025-02-25 | |

| Ambeed | A774289-500g |

N-Butyl-N-methylpyrrolidinium bromide |

93457-69-3 | 97% | 500g |

$234.0 | 2025-02-25 | |

| abcr | AB289639-250 g |

1-Butyl-1-methylpyrrolidinium bromide, 99%; . |

93457-69-3 | 99% | 250 g |

€367.20 | 2023-07-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015820-5g |

1-Butyl-1-methylpyrrolidinium bromide |

93457-69-3 | 99% | 5g |

¥34 | 2024-05-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803504-500g |

1-Butyl-1-methylpyrrolidinium bromide |

93457-69-3 | 99.0% | 500g |

¥2,916.00 | 2022-09-29 |

1-Butyl-1-methylpyrrolidinium bromide 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Solvents: Acetonitrile ; rt; 12 h, rt; 3 h, 70 °C; 70 °C → rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 5 - 10 bar, 40 - 45 °C

リファレンス

- Synthesis, characterization and radiolytic properties of bis(oxalato)borate containing ionic liquids, Radiation Physics and Chemistry, 2009, 78(12), 1120-1125

ごうせいかいろ 3

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 16 h, rt → 60 °C

リファレンス

- Femtosecond Raman-Induced Kerr Effect Study of Temperature-Dependent Intermolecular Dynamics in Pyrrolidinium-Based Ionic Liquids: Effects of Anion Species, Journal of Physical Chemistry B, 2019, 123(6), 1307-1323

ごうせいかいろ 4

はんのうじょうけん

1.1 48 h, rt

リファレンス

- Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study, RSC Advances, 2016, 6(97), 94387-94398

ごうせいかいろ 5

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 6 min, 45 °C; 2 min, 45 °C

リファレンス

- Electron solvation dynamics and reactivity in ionic liquids observed by picosecond radiolysis techniques, Faraday Discussions, 2012, 154, 353-363

ごうせいかいろ 6

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 0 °C; 0 °C → rt; overnight, reflux

リファレンス

- Enhancement of whole cell dioxygenase biotransformations of haloarenes by toxic ionic liquids, RSC Advances, 2014, 4(38), 19916-19924

ごうせいかいろ 7

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 0 °C; 0 °C → rt; overnight, reflux

リファレンス

- Physical-Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications, Journal of Chemical & Engineering Data, 2017, 62(1), 376-390

ごうせいかいろ 8

はんのうじょうけん

1.1 2 d, rt

リファレンス

- Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reaction, Organic & Biomolecular Chemistry, 2017, 15(30), 6433-6440

ごうせいかいろ 9

はんのうじょうけん

1.1 48 h, rt

リファレンス

- Understanding the effects of ionic liquids on a unimolecular substitution process: correlating solvent parameters with reaction outcome, Organic & Biomolecular Chemistry, 2019, 17(3), 675-682

ごうせいかいろ 10

はんのうじょうけん

1.1 22 h, rt

1.2 Solvents: Acetonitrile ; 24 h, rt

1.2 Solvents: Acetonitrile ; 24 h, rt

リファレンス

- Controlling the reactions of 1-bromogalactose acetate in methanol using ionic liquids as co-solvents, Organic & Biomolecular Chemistry, 2020, 18(28), 5442-5452

ごうせいかいろ 11

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 273 K; 4 h, 273 K; overnight, 273 K

リファレンス

- Thermochemical properties of some bis(trifluoromethyl-sulfonyl)imide based room temperature ionic liquids, Journal of Thermal Analysis and Calorimetry, 2009, 97(3), 937-943

ごうせいかいろ 12

はんのうじょうけん

1.1 < 40 °C; 1 d

リファレンス

- Process for preparation and purification of ionic liquids and precursors, United States, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 < 40 °C; 1 d, < 40 °C

リファレンス

- The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids, Green Chemistry, 2007, 9(5), 449-454

ごうせいかいろ 14

はんのうじょうけん

1.1 Solvents: Pyrrolidinium, 1-butyl-1-methyl-, salt with imidodisulfuryl fluoride (1:1) ; rt → 75 °C; 5 min, 75 °C; 158 min, 75 °C → 85 °C

リファレンス

- Process for producing ionic liquids, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Potassium bromide Solvents: Acetonitrile , Water ; 2 h, 50 °C

リファレンス

- Preparation method of N,N-dialkylpyrrolidine bromide ionic liquid by electrolysis and application thereof as solvent to prepare tripyridylmethylamine compound, China, , ,

ごうせいかいろ 16

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 70 °C; 10 min, 70 °C; 22 h, 70 °C

リファレンス

- Synthesis of N,N-butyl-d9-methylpyrrolidinium bis(trifluoro-methanesulfonyl)imide, Journal of Undergraduate Chemistry Research, 2013, 12(3), 75-78

ごうせいかいろ 17

はんのうじょうけん

1.1 Solvents: Ethyl acetate ; 30 min, cooled; overnight, rt; 24 h, 60 °C

リファレンス

- Cation structure-dependence of the induced free charge density gradient in imidazolium and pyrrolidinium ionic liquids, Physical Chemistry Chemical Physics, 2022, 24(32), 19314-19320

ごうせいかいろ 18

はんのうじょうけん

1.1 Solvents: Acetone ; rt; 24 h, reflux

リファレンス

- Cyclic quaternary ammonium ionic liquids with perfluoroalkyltrifluoroborates: synthesis, characterization, and properties, Chemistry - A European Journal, 2006, 12(8), 2196-2212

ごうせいかいろ 19

はんのうじょうけん

1.1 48 h, rt

リファレンス

- Base Stable Pyrrolidinium Cations for Alkaline Anion Exchange Membrane Applications, Macromolecules (Washington, 2014, 47(19), 6740-6747

1-Butyl-1-methylpyrrolidinium bromide Raw materials

1-Butyl-1-methylpyrrolidinium bromide Preparation Products

1-Butyl-1-methylpyrrolidinium bromide 関連文献

-

Zhi Wang,Yunhe Jin,Wenquan Zhang,Binshen Wang,Tianlin Liu,Jiaheng Zhang,Qinghua Zhang Dalton Trans. 2019 48 6198

-

2. High CO2 solubility, permeability and selectivity in ionic liquids with the tetracyanoborate anionShannon M. Mahurin,Patrick C. Hillesheim,Joshua S. Yeary,De-en Jiang,Sheng Dai RSC Adv. 2012 2 11813

-

Lin-Yu Li,Yi-Ru Gao,Rong Xue,Yang Shu,Jian-Hua Wang,Ze-Jun Wang J. Mater. Chem. B 2023 11 6491

-

Anthony K. Burrell,Rico E. Del Sesto,Sheila N. Baker,T. Mark McCleskey,Gary A. Baker Green Chem. 2007 9 449

-

Kazuki Yoshii,Takuya Uto,Naoki Tachikawa,Yasushi Katayama Phys. Chem. Chem. Phys. 2020 22 19480

93457-69-3 (1-Butyl-1-methylpyrrolidinium bromide) 関連製品

- 7335-06-0(1-Ethylpyrrolidine)

- 77422-30-1(N-Methyl-D3-pyrrolidine)

- 16450-38-7(5-Azoniaspiro4.4nonane Bromide)

- 120-94-5(1-Methylpyrrolidine)

- 24715-90-0(4-(Pyrrolidin-1-yl)butan-1-amine)

- 767-10-2(1-Butylpyrrolidine)

- 866728-62-3(8-methoxy-5-(2-methoxyphenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline)

- 953231-74-8(4-fluoro-3-methyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)benzene-1-sulfonamide)

- 1236222-48-2(3-Chloroquinoxaline-6-carbonitrile)

- 338756-39-1(4-2-Chloro-4-(4-chlorophenoxy)phenyl-1,3-thiazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93457-69-3)1-Butyl-1-methylpyrrolidinium bromide

清らかである:99%

はかる:500g

価格 ($):211.0